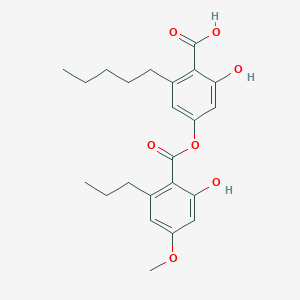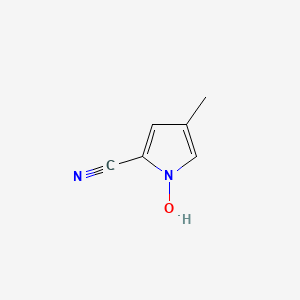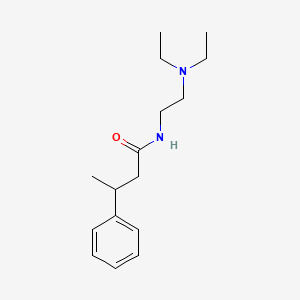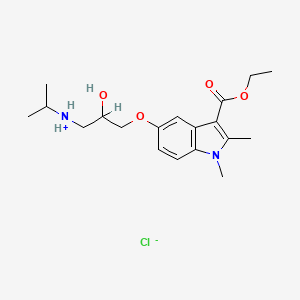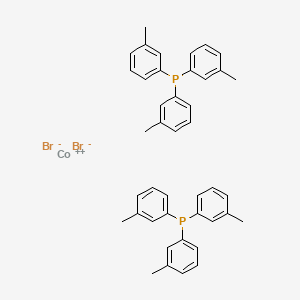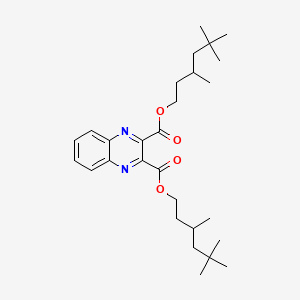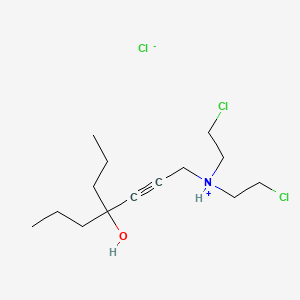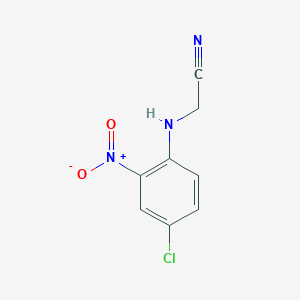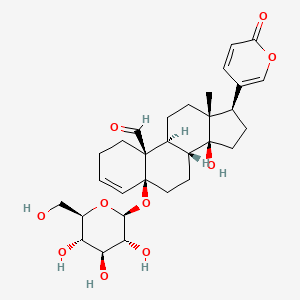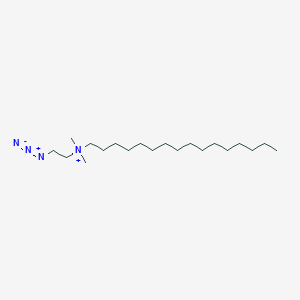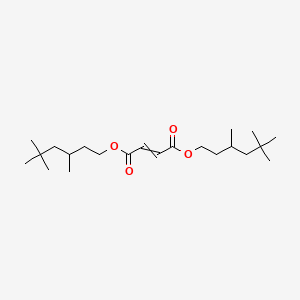![molecular formula C7H10O3 B13753619 8-Hydroxy-6-oxaspiro[3.4]octan-7-one](/img/structure/B13753619.png)
8-Hydroxy-6-oxaspiro[3.4]octan-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxy-6-oxaspiro[3.4]octan-7-one is a chemical compound with the molecular formula C7H10O3 and a molecular weight of 142.1525 g/mol . This compound is characterized by its spirocyclic structure, which includes an oxaspiro ring system. It is primarily used in experimental and research settings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
8-Hydroxy-6-oxaspiro[3.4]octan-7-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Applications De Recherche Scientifique
8-Hydroxy-6-oxaspiro[3.4]octan-7-one has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-Hydroxy-6-oxaspiro[3.4]octan-7-one involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways are not well-characterized, but the compound’s spirocyclic structure suggests it may interact with enzymes or receptors in unique ways .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Hydroxy-6-oxaspiro[3.4]octane: Similar structure but lacks the ketone group.
6-Oxaspiro[3.4]octan-7-one: Similar structure but lacks the hydroxyl group.
8-Hydroxy-6-oxaspiro[3.4]octan-7-ol: Similar structure but with an additional hydroxyl group.
Uniqueness
8-Hydroxy-6-oxaspiro[3.4]octan-7-one is unique due to its specific combination of functional groups and spirocyclic structure, which may confer distinct chemical and biological properties compared to similar compounds .
Propriétés
Formule moléculaire |
C7H10O3 |
|---|---|
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
8-hydroxy-6-oxaspiro[3.4]octan-7-one |
InChI |
InChI=1S/C7H10O3/c8-5-6(9)10-4-7(5)2-1-3-7/h5,8H,1-4H2 |
Clé InChI |
CDCOPAVGJYBSMF-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)COC(=O)C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


